1-(Nitromethylsulfonyl)-4-phenylbenzene
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Overview
Description
1-(Nitromethylsulfonyl)-4-phenylbenzene is an organic compound characterized by a nitromethylsulfonyl group attached to a benzene ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethylsulfonyl)-4-phenylbenzene typically involves the reaction of 4-phenylbenzene with nitromethylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours. The product is then purified through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Nitromethylsulfonyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The nitromethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Nitromethylsulfonyl)-4-phenylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Nitromethylsulfonyl)-4-phenylbenzene involves its interaction with specific molecular targets. The nitromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
- 1-Nitro-3-[(phenylsulfonyl)methyl]benzene
- 4-Nitrobenzenesulfonyl chloride
- 4-Phenylbenzenesulfonyl chloride
Comparison: Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields .
Properties
CAS No. |
653588-42-2 |
---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
1-(nitromethylsulfonyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)10-19(17,18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
MHRLCMUCLWDTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
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